7-Chloro-2-quinoxalinone
Overview
Description
7-Chloro-2-quinoxalinone is a chemical compound with the molecular formula C8H5ClN2O and a molecular weight of 180.59 . It is used for research and development purposes .
Molecular Structure Analysis
The molecular structure of this compound consists of 8 carbon atoms, 5 hydrogen atoms, 1 chlorine atom, 2 nitrogen atoms, and 1 oxygen atom . The InChI code for this compound is 1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) .
Physical and Chemical Properties Analysis
This compound has a density of 1.5±0.1 g/cm3, a molar refractivity of 45.9±0.5 cm3, and a molar volume of 120.3±7.0 cm3 . It also has a polar surface area of 41 Å2 and a polarizability of 18.2±0.5 10-24 cm3 .
Scientific Research Applications
Aldose Reductase Inhibitors and Antioxidant Activity
- Quinoxalinone derivatives, including those with a 7-chloro group, have been found to be potent aldose reductase inhibitors with potential applications in managing complications of diabetes. Some compounds also exhibit strong antioxidant activity, highlighting their potential in combating oxidative stress-related diseases (Zou et al., 2015).
Novel Synthesis Techniques
- Innovative synthesis techniques for quinoxalinone derivatives have been developed. These techniques allow for the creation of a variety of bioactive quinoxaline-based compounds, including those with 7-chloro substitutions, showing promise in the treatment of diabetes and its complications (Yang et al., 2012).
Broad Pharmacological Profile
- Quinoxalinone and its derivatives, including 7-Chloro-2-quinoxalinone, have a broad pharmacological profile. They are used in the synthesis of biologically active compounds and exhibit a range of activities like antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular (Ramli et al., 2014).
Antimicrobial Properties
- Certain 7-chloro quinoxalinone derivatives demonstrate significant antimicrobial properties. This suggests their potential use as antimicrobial agents in medical and pharmaceutical applications (Ajani et al., 2010).
Structural Analysis
- The crystal structures of various quinoxalinone derivatives, including those with 7-chloro substitutions, have been determined. This structural analysis is crucial for understanding their properties and potential applications in various fields (Mondieig et al., 2011).
Pharmaceutical Applications
- The quinoxalinone core, characterized by its nitrogen-containing heterocycles, is found in many pharmacologically active compounds. This includes quinoxalinone derivatives with 7-chloro groups, which have entered clinical trials, signifying their importance in drug development (Shi et al., 2017).
Potential in Neuroscience
- Quinoxalinone derivatives are being explored for their neuropharmacological effects. Studies on animals have shown varying effects, such as analgesia, sedation, and anticonvulsant actions, indicating their potential in neuroscience and drug development (Olayiwola et al., 2007).
Mechanism of Action
Target of Action
Quinoxaline derivatives, to which 7-chloro-2-quinoxalinone belongs, are known for their wide range of physicochemical and biological activities . They have been utilized in the design and development of numerous bioactive molecules .
Mode of Action
Quinoxaline derivatives are known for their diverse applications in pharmaceutical and materials fields, especially in recyclable heterogeneous catalytic reactions for direct c–h functionalisation .
Biochemical Pathways
Quinoxaline derivatives have been reported to demonstrate a wide range of biological activities, suggesting that they may interact with multiple biochemical pathways .
Result of Action
Quinoxaline derivatives are known to exhibit various pharmacological actions such as antimicrobial, anti-inflammatory, antidiabetic, antiviral, antitumor, and antitubercular activity .
Action Environment
The wide applications of quinoxaline derivatives in pharmaceutical and materials fields suggest that they may be influenced by various environmental factors .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
7-Chloro-2-quinoxalinone plays a crucial role in biochemical reactions, particularly in the inhibition of certain enzymes. It has been identified as a novel inhibitor scaffold for EGFR (L858R/T790M/C797S) tyrosine kinase . This interaction is significant as it can impede the function of EGFR, which is crucial in the management of non-small cell lung cancers. The compound’s ability to inhibit this enzyme suggests its potential as a therapeutic agent in cancer treatment.
Cellular Effects
The effects of this compound on various types of cells and cellular processes are profound. It has been shown to exhibit cytotoxic effects on lung cancer cell lines, specifically the H1975 cell line . This cytotoxicity is indicative of its potential to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism. The compound’s interaction with EGFR tyrosine kinase plays a pivotal role in these cellular effects.
Molecular Mechanism
At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It acts as an inhibitor of EGFR tyrosine kinase by binding to the enzyme and preventing its activity . This inhibition leads to changes in gene expression and cellular signaling pathways, ultimately resulting in the observed cytotoxic effects on cancer cells. The compound’s molecular mechanism highlights its potential as a targeted therapeutic agent.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound have been observed to change over time. Studies have shown that the compound remains stable under standard laboratory conditions, with minimal degradation . Long-term effects on cellular function have been noted, particularly in in vitro studies, where prolonged exposure to the compound results in sustained inhibition of EGFR activity and continued cytotoxic effects on cancer cells.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. Studies have indicated that at lower doses, the compound exhibits significant therapeutic effects with minimal toxicity . At higher doses, toxic or adverse effects have been observed, including potential damage to non-cancerous tissues. These findings underscore the importance of dosage optimization in the therapeutic application of this compound.
Metabolic Pathways
This compound is involved in several metabolic pathways. It undergoes oxidation by cytosolic aldehyde oxidase, resulting in the formation of an oxidized product . Additionally, conjugates of the compound with glycine, taurine, and glucuronic acid have been identified. These metabolic pathways highlight the compound’s interactions with various enzymes and cofactors, influencing its overall metabolic profile.
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with specific transporters and binding proteins . These interactions facilitate its localization and accumulation in target tissues, particularly in cancer cells. The compound’s distribution profile is crucial for its therapeutic efficacy, ensuring that it reaches the intended sites of action.
Subcellular Localization
The subcellular localization of this compound is primarily within the cytoplasm, where it interacts with its target enzymes and proteins . This localization is directed by specific targeting signals and post-translational modifications that guide the compound to its functional sites within the cell. Understanding the subcellular localization of this compound is essential for elucidating its mechanism of action and optimizing its therapeutic potential.
Properties
IUPAC Name |
7-chloro-1H-quinoxalin-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-5-1-2-6-7(3-5)11-8(12)4-10-6/h1-4H,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HIDXVGIAGDJBIN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Cl)NC(=O)C=N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80333207 | |
Record name | 7-Chloro-2-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
59489-30-4 | |
Record name | 7-Chloro-2-quinoxalinone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80333207 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 7-chloro-1,2-dihydroquinoxalin-2-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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